![molecular formula C9H10F3N3 B2822738 N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2001583-38-4](/img/structure/B2822738.png)
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
“N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a ring structure made up of carbon and nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of similar compounds .Chemical Reactions Analysis
The trifluoromethyl group in the compound can undergo various reactions. Trifluoromethylation of carbon-centered radical intermediates is a common reaction .Scientific Research Applications
Synthesis and Anti-inflammatory Activities of Pyrimidine Derivatives
Pyrimidines, including the aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring, have shown a range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory. Recent developments have been summarized in the synthesis methodologies, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. These compounds inhibit vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others, showcasing potent anti-inflammatory effects. The detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Catalytic Applications in Organic Synthesis
The catalytic properties of compounds related to pyrimidines have been explored in the context of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are pivotal in organic synthesis, involving aromatic, heterocyclic, and aliphatic amines. The review highlights recent developments in recyclable protocols employing copper-mediated systems, emphasizing the importance of catalyst optimization and the potential for commercial exploitation of these methodologies (Kantam et al., 2013).
Removal of Environmental Pollutants
Amine-functionalized sorbents, including those derived from pyrimidine structures, have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The design of next-generation sorbents for PFAS removal considers electrostatic interactions, hydrophobic interactions, and sorbent morphology. This critical review provides insights into the development and application of such sorbents, offering an outlook on future research directions in environmental remediation technologies (Ateia et al., 2019).
Future Directions
properties
IUPAC Name |
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-8(15-5-14-7)13-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUISZJSOZIAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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